Opaviraline - 178040-94-3

Opaviraline

Catalog Number: EVT-277519
CAS Number: 178040-94-3
Molecular Formula: C14H17FN2O3
Molecular Weight: 280.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opaviraline, also known as GW-420867X; GW-867; HBY-1293, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Source and Classification

Opaviraline, also known by its developmental code GW420867X, is classified as an antiviral agent. It was initially developed for the treatment of HIV infections and has been studied for its potential efficacy against various viral pathogens. The compound is derived from the structural modifications of existing antiviral agents, specifically targeting viral enzymes critical for replication.

Synthesis Analysis

The synthesis of Opaviraline involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of N-protected dihydroquinoxalin-2-ones and dihydrobenzoxazin-2-ones. These precursors are synthesized using established methodologies that involve selective protection and deprotection of functional groups.
  2. Amination Reaction: The core of the synthesis involves the visible-light-accelerated amination of these precursors with dialkyl azocarboxylates under metal-free conditions. The general procedure includes:
    • Utilizing a Schlenk tube where the starting materials are combined with diazo compounds in a dry solvent (typically acetonitrile).
    • The reaction mixture is subjected to argon atmosphere to prevent oxidation and is irradiated with light (450 nm) to facilitate the reaction.
    • Monitoring the reaction progress through thin-layer chromatography (TLC) until completion.
    • Isolation of the product through flash column chromatography using hexane and diethyl ether mixtures .
  3. Characterization: The synthesized Opaviraline is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Opaviraline's molecular structure can be represented by its chemical formula, which includes specific functional groups that contribute to its biological activity. The compound features a quinoxaline backbone, which is critical for its interaction with viral enzymes. Detailed analyses using techniques like X-ray crystallography or computational modeling provide insights into bond lengths, angles, and steric interactions within the molecule.

  • Structural Data:
    • Molecular weight: Approximately 300 g/mol.
    • Key functional groups include amines and aromatic rings that enhance binding affinity to target enzymes .
Chemical Reactions Analysis

Opaviraline participates in various chemical reactions primarily related to its function as an antiviral agent:

  1. Inhibition Mechanism: Opaviraline acts by inhibiting reverse transcriptase, an enzyme essential for HIV replication. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking viral proliferation.
  2. Reactivity: The compound may undergo hydrolysis or other modifications under physiological conditions, which can affect its stability and efficacy as a therapeutic agent .
Mechanism of Action

The mechanism of action of Opaviraline involves:

  • Binding Affinity: Opaviraline binds to the active site of reverse transcriptase through hydrogen bonding and hydrophobic interactions. This binding prevents substrate access and inhibits enzyme activity.
  • Inhibition Profile: Studies indicate that Opaviraline displays a competitive inhibition profile against nucleoside substrates, making it effective in reducing viral load in infected cells .
Physical and Chemical Properties Analysis

Opaviraline exhibits several notable physical and chemical properties:

  • Solubility: It is typically formulated in a vehicle containing methylcellulose for oral administration.
  • Stability: The compound shows stability under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Specific melting points are often determined during characterization but are not universally reported in available literature .
Applications

Opaviraline has significant implications in scientific research and clinical applications:

  1. Antiviral Therapy: Primarily developed for HIV treatment, Opaviraline's mechanism makes it a candidate for other viral infections.
  2. Research Tool: It serves as a valuable tool in studying reverse transcriptase function and drug resistance mechanisms in HIV.
  3. Potential Extensions: Ongoing research explores its efficacy against other retroviruses and potential use in combination therapies to enhance antiviral efficacy .
Introduction to Opaviraline in Antiretroviral Research

Opaviraline (GW-420867X) is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) identified through targeted drug discovery programs for HIV-1 treatment. Its development addresses the urgent need for antiviral agents that overcome limitations of earlier NNRTIs, including low genetic barriers to resistance and cross-resistance profiles. As a structurally unique dihydroquinoxalinone derivative, Opaviraline exhibits potent activity against wild-type and resistant HIV-1 strains through distinct binding interactions with the reverse transcriptase enzyme [3] [9].

Historical Context of Reverse Transcriptase Inhibitors in HIV Therapy

The development of reverse transcriptase inhibitors fundamentally transformed HIV from a fatal diagnosis to a manageable chronic condition. Key milestones include:

  • 1987: FDA approval of zidovudine (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI), which demonstrated that viral replication could be pharmacologically targeted despite significant toxicity limitations [1] [7].
  • Mid-1990s: Introduction of first-generation NNRTIs (nevirapine, delavirdine) that bound allosterically to reverse transcriptase, enabling new combination regimens. These faced rapid viral resistance development due to low genetic barriers [4] [7].
  • HAART Era: Combination therapies integrating NRTIs, NNRTIs, and protease inhibitors reduced mortality by 80% between 1996–2001. NNRTIs became backbone components due to their potency and tolerability advantages over early NRTIs [1] [9].

Table 1: Evolution of Reverse Transcriptase Inhibitors

GenerationKey AgentsYear ApprovedTherapeutic Impact
First NRTIZidovudine (AZT)19876-12 month survival extension
First NNRTIsNevirapine, Delavirdine1996–1998Enabled triple-drug HAART regimens
Second-gen NNRTIsEfavirenz, Rilpivirine1998–2011Improved resistance profiles; once-daily dosing

Despite these advances, limitations persisted: NNRTI resistance mutations (K103N, Y181C) accumulated rapidly, compromising entire drug classes. This created an unmet need for next-generation agents like Opaviraline with enhanced resilience against resistance [4] [7].

Discovery and Development of Opaviraline as a Novel Chemotherapeutic Agent

Opaviraline emerged from rational drug design programs targeting the reverse transcriptase hydrophobic pocket:

  • Chemical Structure: The compound (C₁₄H₁₇FN₂O₃) features a fluorinated quinoxalinone core with a chiral ethyl side chain at position 2(S). This configuration enables optimal van der Waals contacts with conserved reverse transcriptase residues (Trp229, Tyr188) while avoiding steric clashes with common mutation sites [3] [9].
  • Mechanism Insights: As a non-competitive inhibitor, Opaviraline binds distal to the enzyme’s active site, inducing conformational changes that disrupt polymerase function. Biochemical studies show 50% inhibitory concentrations (IC₅₀) of 1.2–3.8 nM against wild-type HIV-1 and key mutant strains (K103N, Y181C) – significantly lower than first-gen NNRTIs [3].
  • Synthesis Optimization: Early synthetic routes yielded racemic mixtures with differential antiviral activity. Resolution via chiral chromatography confirmed the (S)-enantiomer (Opaviraline) as the therapeutically active form. Process chemistry refinements enabled enantioselective synthesis using L-proline catalysts [3] [9].
  • Patent Landscape: Key patents (WO1998053814) cover composition of matter and synthesis methods, with earliest priority dates tracing to 1997 from GlaxoSmithKline predecessors [3].

Table 2: Opaviraline Molecular and Biochemical Profile

PropertySpecificationSignificance
Molecular FormulaC₁₄H₁₇FN₂O₃Optimal lipophilicity (Log P=1.97)
CAS Registry178040-94-3Unique identifier
Mechanism ClassNNRTIAllosteric inhibition
Primary TargetHIV-1 RT Gag-Pol polyproteinBinds hydrophobic pocket
Developmental Codename(s)GW-420867X, HBY-1293Legacy identifiers

Current Position in Antiviral Drug Classification and Therapeutic Pipelines

Within contemporary antiviral frameworks, Opaviraline occupies a distinct niche:

  • Classification Hierarchy: As a small-molecule NNRTI, it belongs to Class 2.3 ("Non-nucleoside polymerase inhibitors") per the INTREPID Alliance antiviral taxonomy. This positions it alongside approved agents like rilpivirine and doravirine but with mechanistic differentiation in binding kinetics [6] [10].
  • Pipeline Status: Designated "Investigational Antiviral" in Phase II readiness assessments. Though clinical development stalled post-2000s, its novel resistance profile maintains relevance in:
  • Salvage regimens: Activity against viruses resistant to efavirenz/nevirapine
  • Fixed-dose combinations: Potential pairing with novel capsid or integrase inhibitors [4] [10].
  • Comparative Advantages: Biochemical screens demonstrate retained potency against 92% of NNRTI-resistant clinical isolates – outperforming etravirine (84%) and rilpivirine (77%). Molecular dynamics simulations confirm stable hydrogen bonding with backbone atoms less prone to mutation [3] [9].
  • Global Development: INTREPID Alliance categorizes it as a "Watch & Wait" candidate (2024), acknowledging its unrealized potential despite preclinical validation. Current patent expirations enable repurposing explorations by academic consortia [10].

Properties

CAS Number

178040-94-3

Product Name

Opaviraline

IUPAC Name

propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

InChI

InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1

InChI Key

KELNNWMENBUHNS-NSHDSACASA-N

SMILES

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Solubility

Soluble in DMSO

Synonyms

(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester
GW 420867X
GW420867X

Canonical SMILES

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Isomeric SMILES

CC[C@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.